2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione
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Overview
Description
2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichlorophenyl group attached to a hydrazine moiety, which is further linked to a cyclohexane-1,3-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione typically involves the reaction of 2,4,6-trichlorophenylhydrazine with cyclohexane-1,3-dione. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted trichlorophenyl derivatives.
Scientific Research Applications
2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione
- 2-[2-(2,4,6-Tribromophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione
- 2-[2-(2,4,6-Trifluorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione
Uniqueness
2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This trichlorophenyl group enhances the compound’s reactivity and potential therapeutic applications compared to its dichloro, tribromo, and trifluoro analogs .
Properties
Molecular Formula |
C12H9Cl3N2O2 |
---|---|
Molecular Weight |
319.6 g/mol |
IUPAC Name |
3-hydroxy-2-[(2,4,6-trichlorophenyl)diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H9Cl3N2O2/c13-6-4-7(14)11(8(15)5-6)16-17-12-9(18)2-1-3-10(12)19/h4-5,18H,1-3H2 |
InChI Key |
QYQDPKGKVZPEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)N=NC2=C(C=C(C=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
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